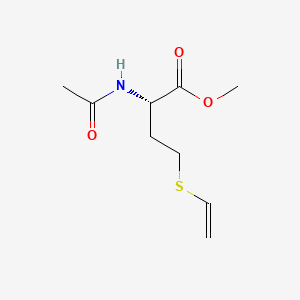
DL-Homocysteine, N-acetyl-S-acetyl-S-ethenyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Homocysteine, N-acetyl-S-acetyl-S-ethenyl-, methyl ester is a complex organic compound that belongs to the family of sulfur-containing amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Homocysteine, N-acetyl-S-acetyl-S-ethenyl-, methyl ester typically involves the acetylation of DL-homocysteine followed by esterification. The reaction conditions often require the use of acetic anhydride and a suitable catalyst to facilitate the acetylation process. The esterification step can be achieved using methanol in the presence of an acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetylation and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
DL-Homocysteine, N-acetyl-S-acetyl-S-ethenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
DL-Homocysteine, N-acetyl-S-acetyl-S-ethenyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular and neurological disorders.
Industry: It is utilized in the development of advanced materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism by which DL-Homocysteine, N-acetyl-S-acetyl-S-ethenyl-, methyl ester exerts its effects involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, influence redox states, and participate in methylation reactions. These interactions are crucial for its biological activity and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-DL-homocysteine thiolactone
- N-Acetyl-L-cysteine
- S-allyl-L-cysteine
Uniqueness
DL-Homocysteine, N-acetyl-S-acetyl-S-ethenyl-, methyl ester is unique due to its specific acetylation and esterification, which confer distinct chemical properties and biological activities compared to other similar compounds.
Properties
CAS No. |
83784-46-7 |
|---|---|
Molecular Formula |
C9H15NO3S |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
methyl (2S)-2-acetamido-4-ethenylsulfanylbutanoate |
InChI |
InChI=1S/C9H15NO3S/c1-4-14-6-5-8(9(12)13-3)10-7(2)11/h4,8H,1,5-6H2,2-3H3,(H,10,11)/t8-/m0/s1 |
InChI Key |
LOFRWJRASHDMHO-QMMMGPOBSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCSC=C)C(=O)OC |
Canonical SMILES |
CC(=O)NC(CCSC=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate](/img/structure/B14421583.png)
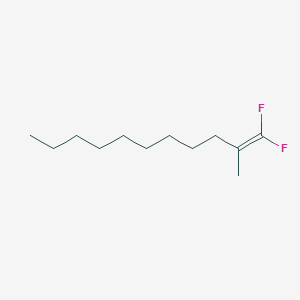

![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)

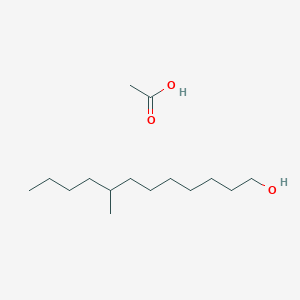
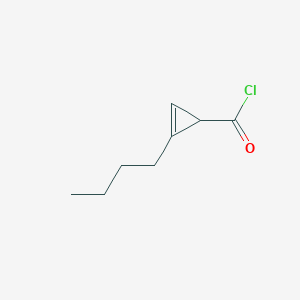
![5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14421629.png)

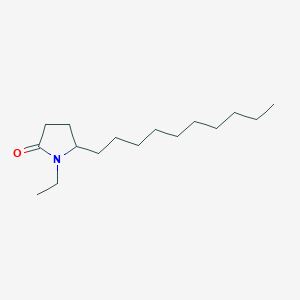
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one](/img/structure/B14421653.png)
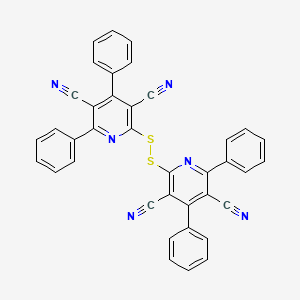
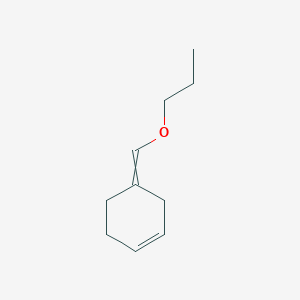
![4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione](/img/structure/B14421672.png)
